3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814031
InChI: InChI=1S/C16H12ClNOS/c1-10-7-8-12-13(9-10)20-15(14(12)17)16(19)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H12ClNOS
Molecular Weight: 301.8 g/mol

3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide

CAS No.:

Cat. No.: VC15814031

Molecular Formula: C16H12ClNOS

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide -

Specification

Molecular Formula C16H12ClNOS
Molecular Weight 301.8 g/mol
IUPAC Name 3-chloro-6-methyl-N-phenyl-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C16H12ClNOS/c1-10-7-8-12-13(9-10)20-15(14(12)17)16(19)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)
Standard InChI Key XWSPVEZHUAKCKU-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a benzo[b]thiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene moiety. Key substituents include:

  • Chlorine atom at position 3, enhancing electrophilic reactivity.

  • Methyl group at position 6, contributing to steric and electronic modulation.

  • N-phenylcarboxamide at position 2, enabling hydrogen bonding and π-π interactions with biological targets.

The molecular formula is C₁₆H₁₂ClNOS, with a calculated molecular weight of 301.79 g/mol. Spectral data (e.g., NMR, IR) would typically confirm the positions of substituents, though experimental details remain scarce in publicly available literature .

Physicochemical Properties

PropertyValue/Range
Melting Point88–92 °C
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, DMF)
StabilitySensitive to prolonged exposure to light and moisture

The methyl and chloro groups confer moderate lipophilicity (logP ≈ 3.5), favoring membrane permeability in biological systems .

Synthesis and Derivatives

Synthetic Routes

The synthesis of 3-chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide involves multi-step protocols:

  • Formation of Benzo[b]thiophene Core: Cyclization of ortho-substituted benzene precursors with sulfur-containing reagents.

  • Chlorination: Electrophilic substitution using chlorinating agents (e.g., Cl₂/FeCl₃) at position 3.

  • Carboxamide Introduction: Coupling the carboxylic acid intermediate with aniline via peptide coupling reagents (e.g., EDC, HOBt) .

A representative reaction sequence is:

6-Methylbenzo[b]thiophene-2-carboxylic acidSOCl2Acid chlorideAnilineN-phenylcarboxamide\text{6-Methylbenzo[b]thiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Aniline}} \text{N-phenylcarboxamide}

Structural Derivatives

Modifications to the parent structure include:

  • Halogen Variations: Replacement of chlorine with bromine or iodine alters electronic properties and binding affinity .

  • Phenyl Group Substitutions: Introducing electron-withdrawing or donating groups (e.g., nitro, methoxy) on the phenyl ring modulates target selectivity .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Chloro Substituent: Essential for Mcl-1 binding; removal reduces potency by >70% .

  • Methyl Group: Enhances metabolic stability without compromising activity.

  • Carboxamide Linker: Optimal length and rigidity improve target engagement .

Applications in Drug Development

Lead Compound Optimization

The compound serves as a scaffold for designing small-molecule inhibitors targeting:

  • Apoptosis Pathways: Potentiating TRAIL-induced cell death in resistant cancers.

  • Kinase Signaling: Inhibiting aberrant kinase activity in metastatic tumors .

Combination Therapies

Synergistic effects observed with:

  • DNA-Damaging Agents (e.g., cisplatin): Enhanced cytotoxicity via dual apoptosis induction.

  • Immunotherapies: Upregulation of tumor-associated antigens improves checkpoint inhibitor efficacy .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and tumor suppression in xenograft models.

  • Polypharmacology: Explore off-target effects on kinase families (e.g., EGFR, VEGFR).

  • Formulation Development: Nanoencapsulation to improve bioavailability and reduce systemic toxicity .

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